molecular formula C25H28O6 B12427094 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one

Cat. No.: B12427094
M. Wt: 424.5 g/mol
InChI Key: ZTEYEFPSJPSRRA-UHFFFAOYSA-N
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Description

2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one (CAS: 62949-79-5), also known as Mulberrin, is a prenylated dihydroflavonol characterized by a 2,3-dihydrochromen-4-one core. Its structure features hydroxyl groups at positions 2, 4 (on the phenyl ring), 5, and 7, along with two 3-methylbut-2-enyl (prenyl) moieties at positions 6 and 8 (Figure 1). The compound has a molecular formula of C25H24O6 and a molecular weight of 420.45 g/mol .

Isolated from Humulus scandens (葎草) in a 2012 study , Mulberrin belongs to the flavonoid class, which is renowned for antioxidant, anti-inflammatory, and neuroprotective properties. Its structural uniqueness lies in the dual prenylation and hydroxylation pattern, which may enhance lipophilicity and biological activity compared to non-prenylated analogs.

Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28O6/c1-13(2)5-8-17-23(29)18(9-6-14(3)4)25-22(24(17)30)20(28)12-21(31-25)16-10-7-15(26)11-19(16)27/h5-7,10-11,21,26-27,29-30H,8-9,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTEYEFPSJPSRRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)CC=C(C)C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Source Identification and Collection

The compound is naturally occurring in plants such as:

  • Eysenhardtia platycarpa (Fabaceae)
  • Sophora flavescens (Leguminosae)
  • Erythrina variegata (Fabaceae)

Plant material is typically collected, authenticated, and dried before extraction. For example, E. platycarpa leaves were dried at room temperature and pulverized for methanol extraction.

Solvent Extraction and Isolation

Procedure :

  • Maceration : Dried plant material is soaked in polar solvents (methanol, ethanol, or ethyl acetate).
    • E. platycarpa: Three consecutive methanol macerations (100 g plant material per 1 L solvent).
    • Sophora flavescens: Ethanol extraction followed by partitioning with ethyl acetate.
  • Concentration : Solvent removal under reduced pressure yields a crude extract.
  • Chromatography :
    • Column chromatography (silica gel, Sephadex LH-20) isolates prenylated flavonoids.
    • E. platycarpa: Reduced-pressure column chromatography purified the target compound as a yellow powder (melting point: 200.2°C).

Yield :

Plant Source Solvent Used Yield (%) Purity (%)
E. platycarpa Methanol 4.3 >95
S. flavescens Ethanol 45.5 45–55

Challenges

  • Low natural abundance (0.01–0.1% dry weight).
  • Co-extraction of structurally similar flavonoids necessitates advanced purification steps.

Semi-Synthesis from Natural Precursors

Starting Materials

  • Natural flavanones : Naringenin, kurarinone, or sophoraflavanone G.
  • Prenyl donors : Dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP).

Methodological Steps

  • Protection of hydroxyl groups : Acetylation or methylation to prevent undesired side reactions.
  • Prenylation :
    • Chemical prenylation using Lewis acids (e.g., BF₃·Et₂O) in anhydrous conditions.
    • Example: Prenylation of naringenin with 3-methylbut-2-enyl bromide yields 6- and 8-prenylated derivatives.
  • Deprotection : Acidic or basic hydrolysis restores hydroxyl groups.

Reaction Conditions :

Parameter Optimal Range
Temperature 25–40°C
Solvent Dichloromethane, DMF
Catalyst BF₃·Et₂O, ZnCl₂

Yield : 12–28% (dependent on starting material and prenylation efficiency).

Limitations

  • Low regioselectivity (mixed 6- and 8-prenylated products).
  • Multi-step purification required.

Chemical Synthesis

Retrosynthetic Analysis

The target compound is synthesized via:

  • Flavonoid core construction : Aldol condensation of 2,4-dihydroxyacetophenone with cinnamic acid derivatives.
  • Prenylation : Introduction of 3-methylbut-2-enyl groups at C-6 and C-8.

Stepwise Procedure

  • Synthesis of 2,3-dihydrochromen-4-one core :
    • Cyclization of 2',4',5,7-tetrahydroxyflavanone under acidic conditions.
  • Double prenylation :
    • Use of prenyl bromide (2 equivalents) in the presence of K₂CO₃.
    • Microwave-assisted synthesis reduces reaction time (30 min vs. 24 h conventional).

Optimized Conditions :

Parameter Value
Solvent Acetonitrile
Temperature 80°C
Catalyst K₂CO₃
Reaction Time 4–6 h

Yield : 18–34% (over two steps).

Side Reactions and Mitigation

  • Over-prenylation : Controlled stoichiometry (1:2 molar ratio of flavanone to prenyl bromide).
  • Oxidation : Use of inert atmosphere (N₂ or Ar) to prevent quinone formation.

Biocatalytic Synthesis Using Prenyltransferases

Enzyme Sources

  • FgPT1 (Fusarium globosum): Catalyzes 6-C prenylation of flavanones.
  • FoPT1 (Fusarium oxysporum): 6-C regiospecific prenylation with kcat/Km = 61.92 s⁻¹M⁻¹ for naringenin.

Enzymatic Prenylation Procedure

  • Substrate preparation : Flavanone (e.g., naringenin) dissolved in DMSO.
  • Reaction mixture :
    • 50 mM Tris-HCl buffer (pH 7.5), 10 mM MgCl₂, 1 mM DMAPP, 0.5 mg/mL FgPT1.
  • Incubation : 30°C for 12 h.
  • Product isolation : Ethyl acetate extraction and HPLC purification.

Yield : 40–65% (higher than chemical methods).

Advantages Over Chemical Methods

  • Regioselectivity : Exclusive 6-C prenylation.
  • Mild conditions : Ambient temperature, aqueous media.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost
Natural Extraction 0.01–0.1 N/A Low High
Semi-Synthesis 12–28 Moderate Moderate Medium
Chemical Synthesis 18–34 Low High Low
Biocatalytic 40–65 High Moderate Medium

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.

Common Reagents and Conditions: Common reagents used in these reactions include hydrochloric acid, acetic acid, and 3-chloroperbenzoic acid. The reaction conditions are carefully controlled to achieve the desired modifications .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with 4-nitrophenylhydrazine in a mixture of acetic acid and ethanol yields a hydrazone derivative .

Scientific Research Applications

2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one has a wide range of scientific research applications. It is studied for its potential use in chemistry, biology, medicine, and industry. In chemistry, it serves as a precursor for synthesizing other complex molecules. In biology and medicine, it is investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties .

Mechanism of Action

The mechanism of action of 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one involves its interaction with specific molecular targets and pathways. For instance, it may activate certain immune cells or inhibit specific enzymes, leading to its observed biological effects .

Comparison with Similar Compounds

Key Observations :

  • Prenylation: Mulberrin’s dual prenylation at positions 6 and 8 distinguishes it from monopterylated analogs like Neobavaisoflavone, which has a single prenyl group on the phenyl ring .
  • Hydroxylation : The 2,4-dihydroxyphenyl group and additional hydroxyls at 5 and 7 positions may contribute to stronger antioxidant activity compared to compounds with fewer hydroxyls (e.g., 5,7-Dihydroxy-3-(4-hydroxybenzyl)-..., which lacks prenyl groups) .

Research Findings and Bioactivity

  • Binding Affinity: Computational studies (quantum mechanics and molecular docking) suggest that prenylation enhances interactions with amyloid-beta (Aβ42) fibrils, a target in Alzheimer’s research. Mulberrin’s dual prenyl groups may confer stronger binding than monopterylated compounds like Neobavaisoflavone .
  • Source-Specific Isolation: Mulberrin’s identification in Humulus scandens highlights its chemotaxonomic significance, as similar compounds (e.g., crotonoylcosiin) are more commonly found in Morus species .
  • Antioxidant Potential: The hydroxyl-rich structure aligns with established structure-activity relationships (SARs) for flavonoids, where hydroxyl groups at positions 5 and 7 are critical for free radical scavenging .

Biological Activity

The compound 2-(2,4-Dihydroxyphenyl)-5,7-dihydroxy-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one , commonly referred to as Broussoflavonol B , is a member of the flavonoid family. It has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H28O7
  • Molecular Weight : 452.5 g/mol
  • CAS Number : 99217-70-6
  • Solubility : Soluble in organic solvents such as DMSO and acetone.

Anticancer Activity

Broussoflavonol B has been identified as a potent growth inhibitor of estrogen receptor-negative (ER-negative) breast cancer stem-like cells. Its efficacy is particularly notable in enhancing the growth inhibitory activity of tamoxifen in tumorsphere cells derived from MCF7/TAM cells .

The anticancer effects of Broussoflavonol B are attributed to several mechanisms:

  • Inhibition of Cell Proliferation : It disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : Promotes programmed cell death in various cancer cell lines.
  • Anti-Angiogenic Properties : Inhibits the formation of new blood vessels that supply tumors .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits growth of ER-negative breast cancer stem cells; enhances tamoxifen efficacy
Apoptosis InductionInduces apoptosis in various cancer cell lines
Anti-AngiogenesisReduces angiogenesis in tumor environments
Cytotoxic EffectsExhibits cytotoxicity against multiple cancer cell lines

Case Study: Breast Cancer Treatment

A study demonstrated that Broussoflavonol B significantly inhibited the proliferation of MCF7 breast cancer cells. When combined with tamoxifen, it resulted in a synergistic effect that enhanced the overall anticancer activity. This combination therapy may provide a novel approach to treating resistant forms of breast cancer .

Comparative Analysis with Other Flavonoids

Broussoflavonol B exhibits similar biological activities to other flavonoids but with distinct advantages. For instance:

Compound NameActivity TypeEfficacy Level
ChrysinApoptosis inductionModerate
GalanginAnti-migrationHigh
Broussoflavonol BGrowth inhibitionVery High

Q & A

Basic Question: What spectroscopic methods are recommended for structural confirmation of this compound?

Answer:
For structural elucidation, use a combination of:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm substituent positions and stereochemistry. For example, aromatic protons (δ 6.1–7.6 ppm) and prenyl groups (δ 1.6–3.2 ppm) can be resolved (see example NMR data in ).
  • Mass Spectrometry (ESI-MS): Confirm molecular weight via [M+H]+^+ or [M+Na]+^+ ions (e.g., m/z 347.2 observed in similar flavones ).
  • UV-Vis Spectroscopy: Characterize chromone absorption bands (λ~250–350 nm) for chromen-4-one core verification.

Basic Question: How to design an HPLC protocol for purity analysis?

Answer:
Use reverse-phase HPLC with:

  • Mobile Phase: Methanol and sodium acetate/1-octanesulfonate buffer (65:35 v/v, pH 4.6) .
  • Detection: UV at 280 nm for phenolic hydroxyl groups.
  • System Suitability: Validate with retention time reproducibility (<2% RSD) and resolution (>1.5 between adjacent peaks).

Advanced Question: What strategies optimize the synthesis of this prenylated flavanone?

Answer:
Key considerations:

  • Prenylation Selectivity: Use enzymatic methods (e.g., prenyltransferases) or Lewis acid catalysts to direct prenyl groups to C-6 and C-8 positions, minimizing side products .
  • Protection/Deprotection: Protect hydroxyl groups with acetyl or benzyl groups during synthesis to prevent oxidation .
  • Yield Improvement: Monitor reaction intermediates via TLC and optimize solvent polarity (e.g., DMF for solubility vs. acetone for crystallization).

Advanced Question: How to resolve contradictions in reported bioactivity data?

Answer:
Common discrepancies arise from:

  • Purity Variability: Validate compound purity (>95% via HPLC) before bioassays. Impurities like demethylated analogs may skew results .
  • Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and solvent controls (DMSO ≤0.1% v/v) to ensure reproducibility .
  • Mechanistic Studies: Use siRNA knockdown or isotopic labeling to confirm target specificity (e.g., MAPK vs. NF-κB pathways ).

Basic Question: What safety precautions are critical for handling this compound?

Answer:
Based on structural analogs:

  • Personal Protective Equipment (PPE): Gloves (nitrile), lab coat, and goggles.
  • Hazard Mitigation: Avoid inhalation (H335) and skin contact (H315/H319). Use fume hoods for weighing .
  • First Aid: For eye exposure, rinse with water for 15 min; for ingestion, administer activated charcoal .

Advanced Question: How to design a bioactivity screen for antioxidant properties?

Answer:
Use tiered assays:

  • Primary Screen: DPPH radical scavenging (IC50_{50} determination at 517 nm).
  • Secondary Validation: Ferric reducing antioxidant power (FRAP) assay and cellular ROS detection (e.g., DCFH-DA in HepG2 cells ).
  • Positive Controls: Compare to quercetin or Trolox for benchmarking .

Basic Question: What solvents are suitable for solubility testing?

Answer:
Prioritize:

  • Polar Solvents: Methanol, DMSO (for stock solutions).
  • Aqueous Buffers: Phosphate buffer (pH 7.4) with ≤5% DMSO for cellular assays.
  • Avoid: Chloroform (reacts with phenolic OH groups) .

Advanced Question: How to address discrepancies in stereochemical assignments?

Answer:

  • X-ray Crystallography: Resolve absolute configuration of prenyl groups and dihydrochromenone ring .
  • Circular Dichroism (CD): Compare experimental CD spectra with computed spectra (e.g., TDDFT for chiral centers ).

Advanced Question: What computational methods predict metabolic pathways?

Answer:

  • In Silico Tools: Use SwissADME or ADMET Predictor to identify Phase I/II metabolism sites (e.g., hydroxylation of prenyl groups ).
  • Docking Studies: Map interactions with CYP450 isoforms (e.g., CYP3A4) to predict metabolite formation .

Advanced Question: How to evaluate ecological toxicity with limited data?

Answer:

  • Read-Across Models: Use data from structurally similar flavones (e.g., persistence via EPI Suite estimation ).
  • Microtox Assay: Test acute toxicity in Vibrio fischeri (EC50_{50} < 10 mg/L indicates high toxicity ).

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